1-[3-(Pentyloxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(PENTYLOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and a pentoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(PENTYLOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include the formation of the chromeno[2,3-c]pyrrole core, the introduction of the thiadiazole ring, and the attachment of the pentoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, thiocyanates, and various coupling agents. The reaction conditions often involve elevated temperatures and the use of polar solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(PENTYLOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
1-[3-(PENTYLOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(PENTYLOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and exhibit a wide range of biological activities.
Thiadiazole Derivatives: Compounds containing the 1,3,4-thiadiazole ring are known for their antimicrobial and anticancer properties.
Indole Derivatives: These compounds are also structurally related and have been studied for their biological potential.
Uniqueness
1-[3-(PENTYLOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-(3-pentoxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H27N3O4S/c1-4-5-8-14-33-18-11-9-10-17(15-18)22-21-23(31)19-12-6-7-13-20(19)34-24(21)26(32)30(22)27-29-28-25(35-27)16(2)3/h6-7,9-13,15-16,22H,4-5,8,14H2,1-3H3 |
InChI Key |
HUCDOEOIDYNQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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